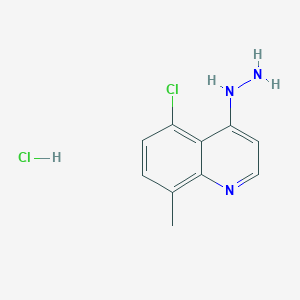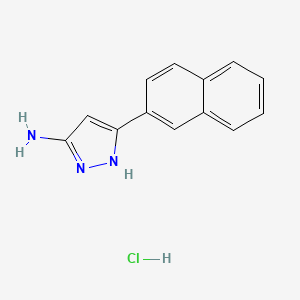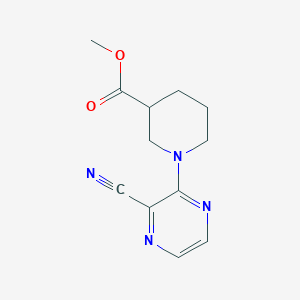
2-(4-Methoxyphenyl)-7-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-7-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of a methoxy group at the para position of the phenyl ring and a methyl group at the 7th position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-7-methylquinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of a catalyst. For instance, 4-methoxybenzaldehyde can be condensed with 2-aminoacetophenone under acidic conditions to form the desired quinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes are often employed to facilitate the reaction and improve efficiency .
化学反応の分析
Types of Reactions: 2-(4-Methoxyphenyl)-7-methylquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating diseases like malaria and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-7-methylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects
類似化合物との比較
2-(4-Methoxyphenyl)-7-methylquinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: 2-(4-Methoxyphenyl)quinoline, 7-methylquinoline, and 2-phenylquinoline.
Uniqueness: The presence of both the methoxy group and the methyl group in this compound imparts distinct chemical reactivity and biological activity compared to its analogs
特性
分子式 |
C17H15NO |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-7-methylquinoline |
InChI |
InChI=1S/C17H15NO/c1-12-3-4-14-7-10-16(18-17(14)11-12)13-5-8-15(19-2)9-6-13/h3-11H,1-2H3 |
InChIキー |
WOAWYRIZQZSCEE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)

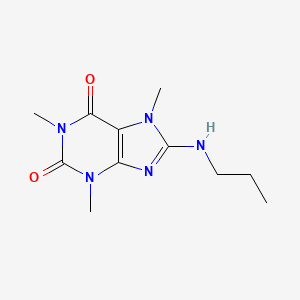
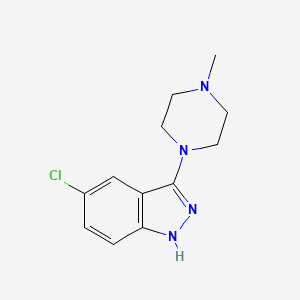

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)piperidin-4-amine](/img/structure/B11865768.png)
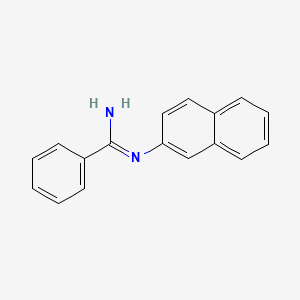
![{1-[N-(Methanesulfonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11865783.png)
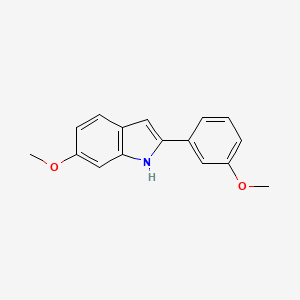
![2-(3-Chloropyridin-4-yl)-5-methyloxazolo[4,5-b]pyridine](/img/structure/B11865788.png)

